![molecular formula C6H12O6 B117824 L-Allose CAS No. 7635-11-2](/img/structure/B117824.png)
L-Allose
Overview
Description
L-Allose is a pure enantiomer that may be used with other aldose substrates such as D-lyxose, D-mannose, L-ribose, and D-talose to identify, differentiate and characterize aldose isomerase(s) and epimerase(s) . It is an L-allose in open-chain form .
Synthesis Analysis
L-Allose can be produced from L-Psicose and D-Tagatose using the immobilized enzyme of recombinant L-RI . The final yield of L-Allose crystals could be obtained each other 23.0 . At equilibrium state, the yield of L-Allose was 35.0% .
Molecular Structure Analysis
The molecular formula of L-Allose is C6H12O6 . The IUPAC name is (2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal . The InChI is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 . The Canonical SMILES is C(C(C(C(C(C=O)O)O)O)O)O .
Chemical Reactions Analysis
L-Rhamnose isomerase, reversibly catalyzes the isomerization of L-Rhamnose to L-Rhamnulose, participates in the metabolism of sugars such as D-Mannose and D-Fructose .
Physical And Chemical Properties Analysis
The molecular weight of L-Allose is 180.16 g/mol . The XLogP3 is -2.9 . The Hydrogen Bond Donor Count is 5 . The Hydrogen Bond Acceptor Count is 6 . The Rotatable Bond Count is 5 . The Exact Mass is 180.06338810 g/mol . The Monoisotopic Mass is 180.06338810 g/mol . The Topological Polar Surface Area is 118 Ų .
Scientific Research Applications
Non-Caloric Sweetener
L-Allose: is recognized for its potential as a non-caloric sweetener . Due to its sweet taste and non-toxic nature, it’s being researched as a healthier alternative to traditional sugars. Its use could benefit individuals with dietary restrictions or those monitoring their caloric intake .
Anti-Cancer Properties
Research has indicated that L-Allose may possess anti-cancer properties . It’s being studied for its ability to inhibit the growth of cancer cells, offering a promising avenue for the development of new cancer therapies .
Anti-Oxidant Effects
L-Allose has been observed to have anti-oxidant effects . This characteristic is significant because oxidative stress is linked to various chronic diseases. L-Allose could potentially be used to mitigate oxidative damage in cells .
Anti-Inflammatory and Anti-Hypertensive Effects
The sugar has shown potential in having anti-inflammatory and anti-hypertensive effects . These properties could make L-Allose useful in the treatment of conditions like hypertension and chronic inflammation .
Cryoprotective Function
L-Allose has a cryoprotective function similar to trehalose, which helps in cell survival during freezing. This application is particularly relevant in the field of cryopreservation, where it could improve the viability of cells and tissues stored at low temperatures .
Immunomodulatory Effects
As an immunosuppressant , L-Allose could improve allograft survival and reduce tissue injury. This application is crucial in transplant medicine, where managing the immune response is essential for the success of organ transplants .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-MOJAZDJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Allose | |
CAS RN |
7635-11-2 | |
Record name | L-Allose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7635-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Allose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-allose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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